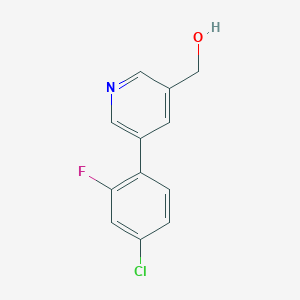
Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid is a complex organic compound with a unique structure that includes a cyclobutene ring and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclobutene with trimethylsilyl ethyl carbonate under specific conditions to introduce the trimethylsilyl group and the ethoxycarbonyl group. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trimethylsilyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclobutene ring provides a rigid framework that can influence the compound’s overall reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutene derivatives: Compounds with similar cyclobutene rings but different substituents.
Trimethylsilyl compounds: Other compounds containing the trimethylsilyl group, which can offer similar stability and reactivity.
Uniqueness
Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid is unique due to the combination of the cyclobutene ring and the trimethylsilyl group. This combination provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H18O4Si |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
(1S,4R)-4-(2-trimethylsilylethoxycarbonyl)cyclobut-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4Si/c1-16(2,3)7-6-15-11(14)9-5-4-8(9)10(12)13/h4-5,8-9H,6-7H2,1-3H3,(H,12,13)/t8-,9+/m0/s1 |
Clé InChI |
OEZHDVBRMCYPRF-DTWKUNHWSA-N |
SMILES isomérique |
C[Si](C)(C)CCOC(=O)[C@@H]1C=C[C@@H]1C(=O)O |
SMILES canonique |
C[Si](C)(C)CCOC(=O)C1C=CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B11871584.png)


![N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide](/img/structure/B11871609.png)
![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]](/img/structure/B11871612.png)

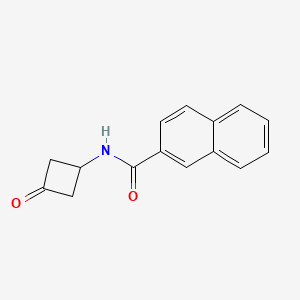
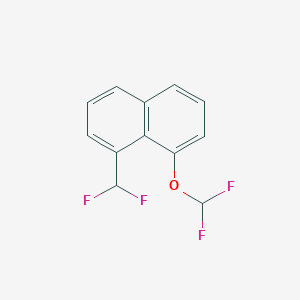


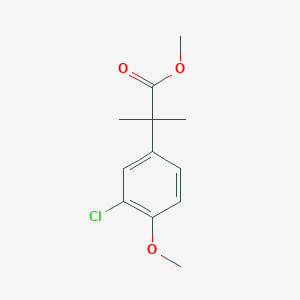
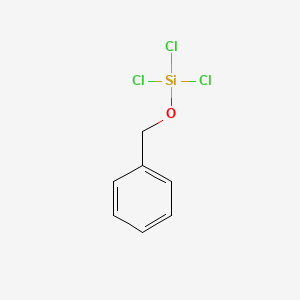
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)
